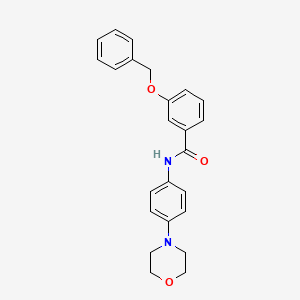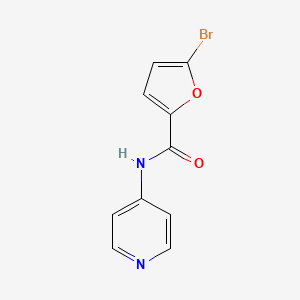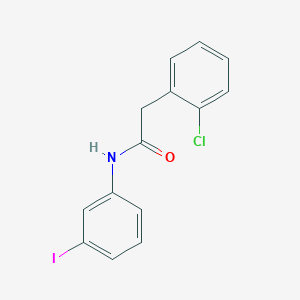
N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide typically involves multiple steps, starting from readily available reactants. One common method involves the reaction of 4-morpholin-4-ylaniline with 3-phenylmethoxybenzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide
- N-(4-morpholin-4-ylphenyl)butanamide
- 2-(dimethylamino)-2-(4-methylphenyl)methyl-1-(4-morpholinophenyl)butan-1-one
Uniqueness
N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide stands out due to its unique combination of a morpholine ring and a phenylmethoxybenzamide moiety. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-24(25-21-9-11-22(12-10-21)26-13-15-28-16-14-26)20-7-4-8-23(17-20)29-18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZGLVMPWYLRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Chloro-2-fluorophenyl)sulfonylamino]cyclopent-2-ene-1-carboxylic acid](/img/structure/B7606276.png)
![2-[[2-(4-Bromophenyl)acetyl]-prop-2-enylamino]acetic acid](/img/structure/B7606280.png)
![2-[(4-Methylsulfonylphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606288.png)
![2-[(2-Cyano-3-fluorophenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606295.png)
![2-[3,3-Dimethylbutanoyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606308.png)
![2-[(5-Methylthiophene-2-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606323.png)
![2-[Cyclopent-3-ene-1-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606329.png)
![2-[(5-Bromo-2-fluorobenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B7606331.png)
![2-[Furan-3-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606333.png)
![2-[(4,5-Dimethylthiophene-2-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606338.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7606353.png)
![2-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7606354.png)


